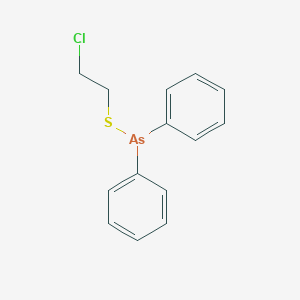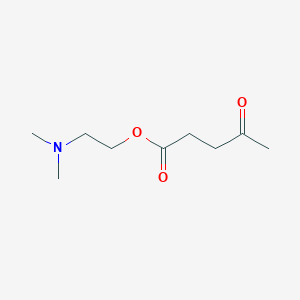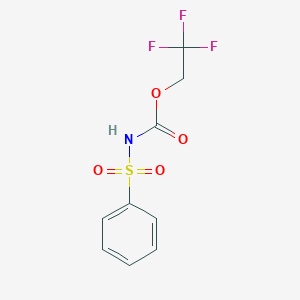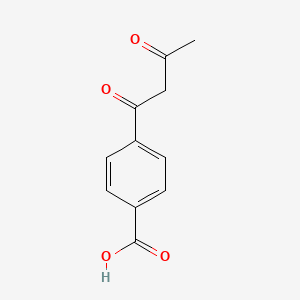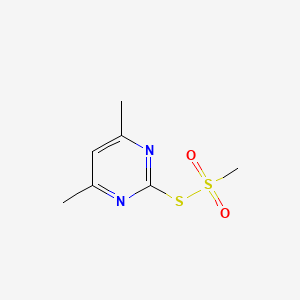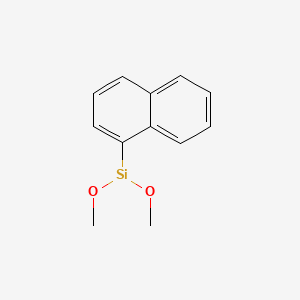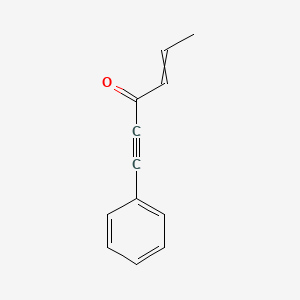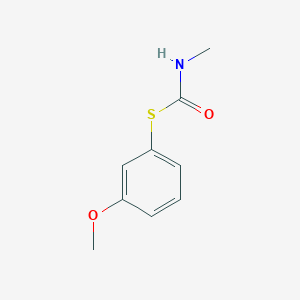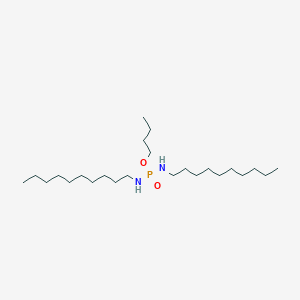
Butyl N,N'-didecylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N,N’-didecylphosphorodiamidate is an organophosphorus compound that features a butyl group and two decyl groups attached to a phosphorodiamidate core. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-didecylphosphorodiamidate typically involves the reaction of butylamine with decylphosphorodiamidate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Decylphosphorodiamidate: Decylamine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form decylphosphorodiamidate.
Reaction with Butylamine: The decylphosphorodiamidate is then reacted with butylamine to form Butyl N,N’-didecylphosphorodiamidate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of around 0-5°C.
Industrial Production Methods
Industrial production of Butyl N,N’-didecylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N,N’-didecylphosphorodiamidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or decyl groups are replaced by other nucleophiles.
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphorodiamidate oxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphoric acid derivatives and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted phosphorodiamidates.
Oxidation: Phosphorodiamidate oxides.
Hydrolysis: Phosphoric acid derivatives and corresponding amines.
Applications De Recherche Scientifique
Butyl N,N’-didecylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butyl N,N’-didecylphosphorodiamidate involves its interaction with molecular targets through its phosphorodiamidate core. The compound can form stable complexes with metal ions and other electrophilic species, which can modulate various biochemical pathways. The butyl and decyl groups provide hydrophobic interactions that enhance the compound’s binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but with different alkyl groups.
Di-tert-butyl N,N-diisopropylphosphoramidite: Another phosphoramidate with different alkyl groups.
Uniqueness
Butyl N,N’-didecylphosphorodiamidate is unique due to its specific combination of butyl and decyl groups, which confer distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where specific hydrophobic interactions are required.
Propriétés
Numéro CAS |
65289-18-1 |
|---|---|
Formule moléculaire |
C24H53N2O2P |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
N-[butoxy-(decylamino)phosphoryl]decan-1-amine |
InChI |
InChI=1S/C24H53N2O2P/c1-4-7-10-12-14-16-18-20-22-25-29(27,28-24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3,(H2,25,26,27) |
Clé InChI |
NQGWODVJQCODNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
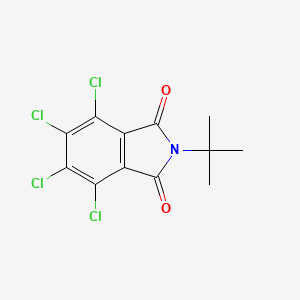
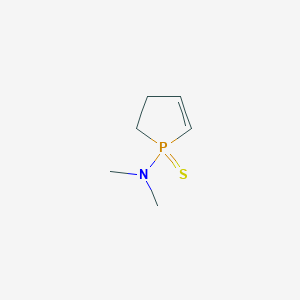

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
